Cas no 1452-29-5 (Chol-4-en-24-oic acid,3-oxo-)

Chol-4-en-24-oic acid,3-oxo- structure
Chol-4-en-24-oic acid,3-oxo- structure
Product Name:Chol-4-en-24-oic acid,3-oxo-
CAS No:1452-29-5
MF:C24H36O3
MW:372.54084777832
CID:175455
PubChem ID:159621
Update Time:2025-04-19

Chol-4-en-24-oic acid,3-oxo- Chemical and Physical Properties

Names and Identifiers

    • Chol-4-en-24-oic acid,3-oxo-
    • (S)-[(4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
    • 4-Cholenic acid-3-one
    • (17alpha)-3-oxochol-4-en-24-oic acid
    • 3-oxochol-4-en-24-oic acid
    • 1452-29-5
    • Chol-4-en-24-oic acid, 3-oxo-
    • DTXSID90932528
    • (4R)-4-[(8S,9S,10R,13R,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
    • (+)-3-Oxo-chol-4-en-24-oic acid
    • 3-Oxo-chol-4-en-24-oic acid
    • SCHEMBL1655219
    • (4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
    • (R)-4-((8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
    • 3-oxo-4-cholenoic acid
    • CHEBI:176827
    • 3-oxochol-4-ene-24-oic acid
    • '(R)-4-((8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid'
    • LMST04010233
    • Inchi: 1S/C24H36O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h14-15,18-21H,4-13H2,1-3H3,(H,26,27)/t15-,18+,19+,20+,21+,23+,24-/m1/s1
    • InChI Key: WCFIGQHNBJXROP-MYDAXSSOSA-N
    • SMILES: O=C1C=C2CC[C@@H]3[C@H](CC[C@]4(C)[C@H]([C@H](C)CCC(=O)O)CC[C@H]43)[C@@]2(C)CC1

Computed Properties

  • Exact Mass: 372.26644501g/mol
  • Monoisotopic Mass: 372.26644501g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 665
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 54.4Ų
Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk